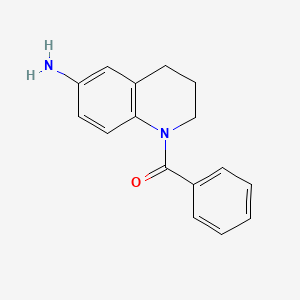

1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine

Beschreibung

1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine (CAS: 857759-22-9 ; alternative CAS: 42476-81-3 ) is a tetrahydroquinoline derivative with the molecular formula C₁₆H₁₆N₂O and a molecular weight of 252.31 g/mol . Its structure features a benzoyl group at the 1-position of the tetrahydroquinoline core and an amine substituent at the 6-position. Key identifiers include:

- SMILES:

C1CC2=C(C=CC(=C2)N)N(C1)C(=O)C3=CC=CC=C3 - InChIKey: OUQDZNUIDTTYFX-UHFFFAOYSA-N The compound is commercially available for research use, with synthesis protocols often involving functionalization of the tetrahydroquinoline scaffold.

Eigenschaften

IUPAC Name |

(6-amino-3,4-dihydro-2H-quinolin-1-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c17-14-8-9-15-13(11-14)7-4-10-18(15)16(19)12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQDZNUIDTTYFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)N)N(C1)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857759-22-9 | |

| Record name | 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of 1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as quinoline derivatives and benzoyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness.

Analyse Chemischer Reaktionen

1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroquinoline derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.

Biology: The compound is used in the study of biological processes and pathways, particularly in the context of enzyme inhibition and protein interactions.

Medicine: Research into potential therapeutic applications includes its use as a lead compound for drug development, particularly in the treatment of neurological disorders and cancer.

Wirkmechanismus

The mechanism of action of 1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to downstream effects on cellular processes and pathways, ultimately resulting in the desired therapeutic or biological outcome .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine are best contextualized against related tetrahydroquinoline derivatives. Below is a comparative analysis based on substituent patterns, molecular properties, and synthetic yields:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Fluorine at the 7-position (Compound ) improves metabolic stability and electronegativity, a common strategy in drug design . Methoxy groups (Compound ) introduce polarity, which may improve solubility but reduce blood-brain barrier penetration .

Synthetic Yields: Derivatives with alkylamino side chains (e.g., Compound 47 ) exhibit high synthetic yields (89–90%), suggesting efficient coupling reactions under standard conditions.

Safety Profiles :

- The 7-fluoro derivative (Compound ) carries warnings for skin/eye irritation (H315, H319) and respiratory toxicity (H335), whereas the benzoyl analog’s hazards are unspecified .

Structural Analogues in Drug Discovery: Tetrahydroquinolines with dimethoxyphenyl or benzylcarbamoyl groups (e.g., Compounds 28a–c ) are explored as receptor antagonists but belong to the isoquinoline class, differing in ring fusion and bioactivity .

Research Implications and Gaps

- Biological Data: Limited experimental data exist for 1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine.

- CAS Discrepancies : Conflicting CAS numbers (857759-22-9 vs. 42476-81-3) highlight database inconsistencies, necessitating verification via spectral data or vendor specifications .

Biologische Aktivität

1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₆N₂O

- SMILES Notation : C1CC2=C(C=CC(=C2)N)N(C1)C(=O)C3=CC=CC=C3

- InChIKey : OUQDZNUIDTTYFX-UHFFFAOYSA-N

The compound features a tetrahydroquinoline core, which is known for its biological activity, particularly in anticancer and antimicrobial applications.

The biological activity of 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes involved in cancer cell proliferation and metabolic pathways. For instance, it may bind to the active sites of enzymes, blocking their function and leading to reduced cellular growth and survival .

- Receptor Interaction : It has been shown to interact with neurotransmitter receptors in the brain, which could influence neurological functions and potentially offer therapeutic benefits for neurological disorders.

Anticancer Properties

Several studies have demonstrated the anticancer potential of 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine:

- In Vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study reported that derivatives of tetrahydroquinoline showed promising results against lung cancer cells with IC50 values lower than established chemotherapeutics like 5-Fluorouracil (5FU) .

| Compound | Cancer Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| 1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine | A549 (Lung) | 0.082 | 5-Fluorouracil | 0.28 |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- Fungicidal Activity : In vitro assays have shown that certain derivatives possess excellent fungicidal activity against pathogens such as Valsa mali and Sclerotinia sclerotiorum, outperforming commercial fungicides like flutolanil .

| Compound | Pathogen | EC50 (mg/L) |

|---|---|---|

| 1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine | Valsa mali | 3.44 |

| 1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine | Sclerotinia sclerotiorum | 2.63 |

Case Study 1: Anticancer Efficacy

In a study focusing on lung cancer treatment, a series of tetrahydroquinoline analogs were synthesized and tested. Among these compounds, one derivative demonstrated superior efficacy compared to standard treatments by inducing apoptosis in cancer cells through specific signaling pathways .

Case Study 2: Antifungal Activity

Another investigation assessed the fungicidal properties of various benzoyl-tetrahydroquinoline derivatives. The study highlighted that the position of substituents on the benzoyl group significantly influenced antifungal efficacy against Sclerotinia sclerotiorum, suggesting that structural modifications could enhance biological activity .

Q & A

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

- Methodological Answer :

- In silico metabolism prediction : Tools like MetaSite identify vulnerable sites (e.g., benzylic positions).

- MD simulations : Probe interactions with metabolic enzymes (e.g., cytochrome P450).

- Synthetic modifications : Introduce electron-donating groups or fluorine atoms to block oxidation, validated via in vitro microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.